2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused bicyclic core with a pyrazole and pyrimidine ring. Key structural features include:
- Position 1: A 2,4-dimethylphenyl substituent, contributing steric bulk and lipophilicity.
- Position 5: An acetamide side chain with a 3-methylphenyl group, influencing solubility and target binding.
The 2,4-dimethylphenyl group enhances metabolic stability compared to halogenated analogs, while the 3-methylphenyl acetamide may optimize interactions with hydrophobic enzyme pockets .
Properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-14-5-4-6-17(10-14)25-20(28)12-26-13-23-21-18(22(26)29)11-24-27(21)19-8-7-15(2)9-16(19)3/h4-11,13H,12H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFAYCOTMGOPTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes, ensuring high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
The compound 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide is a synthetic derivative belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential applications in various scientific research fields, particularly in medicinal chemistry, cancer therapy, and anti-inflammatory treatments. Below is a comprehensive exploration of its applications, supported by data tables and case studies.
Anticancer Activity
The compound exhibits significant anticancer properties through various mechanisms:
- Mechanism of Action : It primarily functions by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
- Case Study : A study conducted on MCF-7 breast cancer cells showed that derivatives of pyrazolo[3,4-d]pyrimidine exhibited IC50 values as low as 0.39 μM, indicating potent cytotoxic effects against these cancer cells. The study highlighted the compound's ability to induce apoptosis via caspase activation while sparing non-cancerous cells.
Anti-inflammatory Properties
The compound also demonstrates notable anti-inflammatory effects:
- Mechanism of Action : It inhibits cyclooxygenase (COX) enzymes involved in the inflammatory response. This inhibition can reduce inflammation and pain.
- Research Findings : In experimental models, compounds similar to this one have shown efficacy in reducing paw swelling and body weight loss associated with inflammatory conditions. A comparative study indicated that some derivatives had higher efficacy than standard anti-inflammatory drugs like diclofenac.
Antioxidant Activity
Research indicates that the compound possesses antioxidant properties:
- Biological Significance : Antioxidants play a vital role in neutralizing free radicals, thus protecting cells from oxidative stress-related damage.
Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference Study |
|---|---|---|
| Anticancer | Inhibition of CDKs leading to apoptosis | Study on MCF-7 cells (IC50 = 0.39 μM) |
| Anti-inflammatory | Inhibition of COX enzymes | Research by Sivaramakarthikeyan et al. |
| Antioxidant | Neutralization of free radicals | General antioxidant activity studies |
Mechanism of Action
The compound exerts its effects primarily through kinase inhibition. It binds to the active site of specific kinases, preventing their activity and thereby regulating cellular processes such as cell division and apoptosis. The molecular targets and pathways involved include cyclin-dependent kinases (CDKs) and their associated signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with analogs from the provided evidence:
Key Structural and Functional Insights:
Substituent Effects on Lipophilicity :
- The target compound’s 2,4-dimethylphenyl group increases lipophilicity compared to the 4-fluorophenyl in Analog 1 . Methyl groups enhance metabolic stability by resisting oxidative degradation, whereas fluorine may polarize the ring .
- Analog 4’s methoxy group improves water solubility but may limit blood-brain barrier penetration .
The chromenone hybrid in Analog 3 expands the conjugated system, possibly enhancing UV absorption or fluorescence properties .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods in , where N-arylsubstituted α-chloroacetamides react with pyrazolo[3,4-d]pyrimidinones . Analog 3’s chromenone linkage requires palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), as described in .
Biological Activity
2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Key mechanisms include:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : The compound can bind to the ATP-binding site of CDKs, preventing necessary phosphorylation events for cell cycle progression and inducing apoptosis in cancer cells.
- Anti-inflammatory Activity : It may also exhibit anti-inflammatory properties by selectively inhibiting cyclooxygenase (COX) enzymes, leading to reduced inflammation without significant ulcerogenic effects .
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For example:
- In Vitro Studies : Various derivatives have shown the ability to inhibit cell proliferation in different cancer cell lines. The IC50 values for these compounds often range from 0.3 to 24 µM against specific targets like EGFR and VGFR2 .
- In Vivo Studies : Animal models treated with pyrazolo[3,4-d]pyrimidine derivatives demonstrated reduced tumor growth compared to control groups. These findings support their potential as therapeutic agents in oncology.
| Compound | Activity | Reference |
|---|---|---|
| This compound | CDK Inhibition | |
| PYZ1 | Anticancer (IC50 = 0.011 μM against COX-II) | |
| PYZ37 | Anticancer (IC50 = 0.2 μM against COX-II) |
Anticonvulsant Activity
Some studies have indicated that related compounds may possess anticonvulsant effects. The mechanism likely involves modulation of neurotransmitter systems or direct action on neuronal excitability pathways.
Case Studies
- Study on Pyrazolo[3,4-d]pyrimidines : A study demonstrated that derivatives showed selective inhibition against various cancer cell lines, indicating their potential as therapeutic agents in oncology. The study highlighted significant potency in inhibiting CDK activity leading to cell cycle arrest and apoptosis in cancer cells.
- In Vivo Efficacy : Animal models treated with pyrazolo[3,4-d]pyrimidine derivatives exhibited reduced tumor growth compared to control groups. This supports their efficacy as anticancer agents and highlights their potential for further development in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
